Thiirene, methyl-, 1,1-dioxide-
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Overview
Description
Thiirene, methyl-, 1,1-dioxide- is a sulfur-containing heterocyclic compound with the molecular formula C₃H₄O₂S It is a derivative of thiirane, characterized by the presence of a three-membered ring structure consisting of two carbon atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiirene, methyl-, 1,1-dioxide- can be synthesized through the oxidation of thiiranes. One common method involves the use of Oxone (potassium peroxymonosulfate) in 1,1,1-trifluoroacetone at 0°C. This reaction can be slow, taking hours or even days to complete . The intermediate thiirane 1-oxides may undergo nucleophilic ring opening, and the product dioxides may be unstable, potentially expelling sulfur dioxide to form the corresponding alkenes .
Industrial Production Methods
Industrial production methods for thiirene, methyl-, 1,1-dioxide- are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. The oxidation method mentioned above is one of the few known synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Thiirene, methyl-, 1,1-dioxide- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Nucleophilic Substitution: The sulfur atom in the three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Rearrangement: Thiirane-thietane rearrangement can occur in the presence of bases, resulting in the formation of thietanyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Oxone in trifluoroacetone for oxidation reactions.
Nucleophiles: Various nucleophiles can attack the sulfur atom, leading to ring-opening reactions.
Bases: Bases such as potassium hydroxide can facilitate thiirane-thietane rearrangement.
Major Products Formed
Alkenes: Formed by the expulsion of sulfur dioxide during oxidation.
Thietanyl Derivatives: Formed through thiirane-thietane rearrangement.
Scientific Research Applications
Thiirene, methyl-, 1,1-dioxide- has several scientific research applications:
Mechanism of Action
The mechanism of action of thiirene, methyl-, 1,1-dioxide- involves its reactivity as a sulfur-containing heterocycle. The compound can undergo nucleophilic attack at the sulfur atom, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nature of the nucleophile and the reaction conditions . The molecular targets and pathways involved in its biological activity are not well-understood and require further research.
Comparison with Similar Compounds
Similar Compounds
Thiirane: The parent compound, characterized by a three-membered ring with one sulfur atom.
Thiirane 1-oxide: An intermediate in the oxidation of thiirane.
Uniqueness
Thiirene, methyl-, 1,1-dioxide- is unique due to its specific structure and reactivity. The presence of the 1,1-dioxide functional group distinguishes it from other thiiranes and thietanes, imparting distinct chemical properties and reactivity patterns .
Properties
CAS No. |
14491-01-1 |
---|---|
Molecular Formula |
C3H4O2S |
Molecular Weight |
104.13 g/mol |
IUPAC Name |
2-methylthiirene 1,1-dioxide |
InChI |
InChI=1S/C3H4O2S/c1-3-2-6(3,4)5/h2H,1H3 |
InChI Key |
QJYPCZSMUFSFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CS1(=O)=O |
Origin of Product |
United States |
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